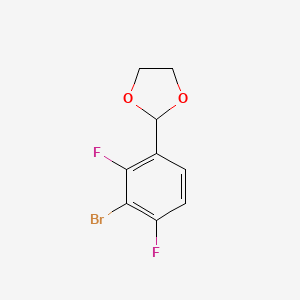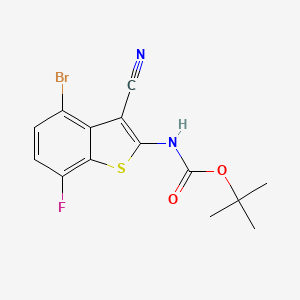
Hept-6-enylbenzene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Hept-6-enylbenzene can be analyzed using techniques such as mass spectrometry . This involves identifying the precursor that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process until the starting material is reached .Physical And Chemical Properties Analysis
Hept-6-enylbenzene is an organic compound, and like other organic compounds, it has physical properties such as mass, color, and volume . Its chemical properties would include its reactivity with other substances, its flammability, and its susceptibility to corrosion .Applications De Recherche Scientifique
Hept-6-enylbenzene, 97% is used in a variety of scientific research applications. It is an important intermediate compound in the synthesis of a wide range of organic compounds. It is also used as a starting material for the synthesis of a variety of pharmaceuticals, including analgesics, anti-inflammatory drugs, and anticonvulsants. In addition, it is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hept-6-enylbenzene, 97% is not yet fully understood. However, it is known that the compound can act as a proton donor, which can facilitate the transfer of protons between molecules. This can be beneficial in biochemical and physiological studies, as it can allow for the study of the effects of proton transfer on the structure and function of biological molecules.
Biochemical and Physiological Effects
Hept-6-enylbenzene, 97% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the activity of certain enzymes, such as cytochrome P450. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have an effect on the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Hept-6-enylbenzene, 97% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize and purify. In addition, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is highly reactive and can react with other compounds, which can lead to contamination of the experiment. In addition, it is not a very stable compound and can degrade over time.
Orientations Futures
The potential applications of Hept-6-enylbenzene, 97% are vast, and there are many potential future directions for research. One potential area of research is in the synthesis of new pharmaceuticals. Hept-6-enylbenzene, 97% can be used as a starting material for the synthesis of a variety of drugs, and further research into this area could lead to the development of new and improved drugs. In addition, further research into the biochemical and physiological effects of Hept-6-enylbenzene, 97% could lead to the development of new treatments for a variety of diseases. Finally, research into the mechanism of action of Hept-6-enylbenzene, 97% could lead to a better understanding of how proton transfer affects biological molecules, which could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
Hept-6-enylbenzene, 97% is synthesized by the catalytic hydrogenation of benzene to produce hept-6-enylbenzene. This reaction is typically performed at high temperatures and pressures in the presence of a platinum-based catalyst. The reaction is highly exothermic and proceeds rapidly to produce the desired product. The purity of the product can be increased by further purification steps such as distillation and fractional crystallization.
Propriétés
IUPAC Name |
hept-6-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2,6,8-9,11-12H,1,3-5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCHKRLOYGISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)







![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)